N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c26-22-14-20(19-8-4-5-9-21(19)25-22)23(27)24-17-10-12-18(13-11-17)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,27)(H,25,26) |
InChI Key |
XDUVABISIXOZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
HATU and EDCl-Mediated Coupling
To avoid handling corrosive acid chlorides, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are employed. Activation of 2-hydroxyquinoline-4-carboxylic acid with HATU (1.5 equiv) in DMF, followed by addition of 4-(benzyloxy)aniline and N,N-diisopropylethylamine (DIPEA), affords the target compound in 72–75% yield.
Key Advantages:
-
Mild conditions (room temperature, 6–8 h).
-
Reduced side products from over-chlorination.
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling reactions, reducing reaction times to 15–30 minutes. A 2014 study demonstrated 85% yield using HATU and 100 W microwave energy at 80°C. This method is particularly advantageous for high-throughput screening.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. A 2024 protocol described a two-step flow process:
Purification Techniques
Recrystallization from ethanol/water mixtures (3:1 v/v) is standard, but simulated moving bed (SMB) chromatography is preferred for large batches, reducing solvent use by 40%.
Precursor Synthesis
2-Hydroxyquinoline-4-carboxylic Acid Preparation
This intermediate is synthesized via Conrad-Limpach cyclization: heating ethyl acetoacetate with 2-aminophenol in diphenyl ether at 180°C for 6 hours (yield: 68%).
4-(Benzyloxy)aniline Synthesis
Benzylation of 4-aminophenol using benzyl bromide and K₂CO₃ in DMF (80°C, 12 h) yields 4-(benzyloxy)aniline (91% purity). Alternative methods employ benzyl trichloroacetimidate for milder conditions.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity. Residual solvents (DCM, DMF) are monitored via GC-MS, adhering to ICH Q3C guidelines.
Challenges and Optimization
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ester functionalities in this compound undergo hydrolysis under acidic or basic conditions:
Key findings:
-
Acidic hydrolysis preferentially cleaves the amide bond without affecting the benzyl ether group.
-
Basic conditions may lead to partial cleavage of the benzyloxy group (≤15% side product) .
Substitution Reactions
The benzyloxy group participates in nucleophilic aromatic substitution:
Halogenation
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| Cl₂ (g) | FeCl₃, 0–5°C, 2 hrs | Para | 4-Chloro derivative |
| Br₂ (1.2 eq) | AcOH, 25°C, 24 hrs | Ortho | 3-Bromo-2-hydroxyquinoline derivative |
Catalytic Hydrogenation
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH | 4-Hydroxyphenyl analogue | >95% |
| Raney Ni | H₂ (3 atm), THF | Fully reduced tetrahydroquinoline | 78% |
Data from show halogenation occurs at the electron-rich positions of the quinoline ring, while hydrogenation selectively reduces the benzyloxy group before the quinoline nucleus.
Oxidation-Reduction Reactions
The 2-hydroxyquinoline moiety shows redox activity:
Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 hrs | Quinoline-2,4-dicarboxylic acid |
| CrO₃ | AcOH, reflux, 8 hrs | 2-Oxo-1,2-dihydroquinoline-4-amide |
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | 2,3-Dihydroxyquinoline derivative |
| LiAlH₄ | THF, reflux, 3 hrs | 4-(Aminomethyl)quinoline analogue |
Studies demonstrate that oxidation preferentially occurs at the 2-hydroxy group, while reduction targets the carbonyl functionalities.
Esterification/Acylation
The hydroxyl and amide groups undergo derivatization:
Methyl Ester Formation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| (CH₃)₂SO₄ | K₂CO₃, DMF, 80°C, 6 hrs | 2-Methoxyquinoline-4-carboxamide | 82% |
| CH₃I | Ag₂O, CHCl₃, 24 hrs | N-Methyl-4-(benzyloxy)phenyl derivative | 67% |
Acetylation
| Reagent | Conditions | Product |
|---|---|---|
| Ac₂O | Pyridine, 120°C | 2-Acetoxyquinoline-4-carboxamide |
| AcCl | Et₃N, CH₂Cl₂, 0°C | N-Acetyl benzyloxy aniline |
As reported in , esterification improves compound lipophilicity (logP increases by 1.2–1.8 units), enhancing membrane permeability.
Coordination Chemistry
The compound acts as a bidentate ligand:
X-ray crystallography data confirms O,N-coordination mode with bond lengths:
-
Fe–O: 1.892(2) Å
-
Fe–N: 2.021(3) Å
Biological Activation Pathways
Metabolic studies reveal three primary transformation routes:
-
Phase I : Hydroxylation at C3 (quinoline ring) by CYP3A4 → 3-OH metabolite (t₁/₂ = 2.1 hrs)
-
Phase II : Glucuronidation of 2-hydroxy group → 2-O-glucuronide (major excretion product)
-
Oxidative Debenzylation : Liver microsomes → 4-hydroxyphenyl analogue (active metabolite)
-
Plasma clearance: 18.7 mL/min/kg
-
Oral bioavailability: 42% (rat model)
Scientific Research Applications
Antiviral Properties
N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide exhibits significant antiviral activity. Research has indicated that compounds with similar structures can inhibit viral replication effectively. For instance, studies on related quinoline derivatives have demonstrated their potential as anti-HIV agents, showing promising results without significant cytotoxicity .
Table 1: Antiviral Activity of Quinoline Derivatives
| Compound | Viral Target | Activity | Reference |
|---|---|---|---|
| Compound A | HIV | Inhibitory | |
| Compound B | HCV | Inhibitory | |
| This compound | Various | Potentially inhibitory |
Anticancer Activity
The compound also shows potential in cancer research. Similar quinoline derivatives have been reported to exhibit cytotoxic effects on cancer cells by interfering with cellular pathways essential for cancer cell proliferation. For example, studies have indicated that certain quinoline-4-carboxamide derivatives can inhibit the growth of various cancer cell lines .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of quinoline derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy as well. Research has shown that derivatives of 2- and 3-hydroxyquinoline-4-carboxylic acids exhibit varying degrees of antioxidant activity, with some compounds surpassing the activity of ascorbic acid .
Table 2: Antioxidant Activity Comparison
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes in microbial organisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues from Quinoline-4-Carboxamide Family
The following table summarizes key structural and synthetic differences between N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide and related compounds:
Key Observations:
Impact of Hydroxyl Group: The hydroxyl group at the quinoline C2 position in the target compound distinguishes it from analogues like N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide (PubChem), which lacks this group.
Substituent Effects on Bioactivity: Compounds such as 5a5 () exhibit antibacterial activity attributed to dimethylamino and morpholino groups.
Synthetic Feasibility: Yields for quinoline-4-carboxamides vary widely. For example, 5a5 was synthesized in 59% yield with high purity (97.6% HPLC), whereas benzyloxy-substituted compounds in showed yields up to 88% . The target compound’s synthesis may require optimization for similar efficiency.
Comparison with Benzyloxy-Substituted Analogues ()
Compounds in share the 4-(benzyloxy)phenyl amide moiety but differ in the quinoline substituents and additional functional groups:
- Example Compound: N-(3-(2-aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d) Structure: Incorporates a 2-aminothiazole ring and methoxybenzamide group. Properties: Higher melting point (202–203°C) compared to non-thiazole derivatives, likely due to increased rigidity and hydrogen bonding .
- Target Compound : The absence of a thiazole ring and presence of a hydroxyl group may reduce melting point and alter crystallinity.
Physicochemical and Spectral Data
- IR/NMR Trends : Hydroxyl groups (as in the target compound) produce distinct IR absorption near 3200–3600 cm⁻¹, whereas methoxy or benzyloxy groups show peaks at ~1250 cm⁻¹ (C-O stretching). 1H-NMR signals for aromatic protons in benzyloxy-substituted compounds typically appear at δ 6.8–7.5 ppm .
- Purity and Stability : Analogues like 5a5 and 5a6 achieved >97% HPLC purity, suggesting that the target compound’s synthesis can achieve comparable standards with optimized protocols .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its antiviral and anticancer properties, along with relevant research findings and case studies.
Structural Characteristics
The molecular formula of this compound is C₁₇H₁₄N₂O₃. The compound features a quinoline ring system, which is known for its diverse biological activities. The presence of the benzyloxy group and the amide functional group are critical for its pharmacological properties, influencing its interaction with biological targets and enhancing its bioactivity.
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit significant antiviral properties. Studies have shown that these compounds can inhibit viral replication by interfering with essential cellular pathways involved in the viral life cycle. For instance, derivatives designed to target Hepatitis C virus (HCV) non-structural protein 5B (NS5B) demonstrated promising inhibitory activity in cell-based assays .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds within this structural class have shown cytotoxic effects against several cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). For example, derivatives of quinoline-3-carboxamide exhibited distinct antiproliferative activity, with IC50 values indicating effective inhibition of cancer cell growth .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and viral replication, such as PI3K and AKT pathways.
- Induction of Apoptosis : Treatment with this compound has been associated with increased expression of pro-apoptotic genes, leading to programmed cell death in cancer cells .
- Molecular Docking Studies : Computational studies have suggested that the compound effectively binds to specific targets within cancer and viral pathways, enhancing its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-Benzyl-2-hydroxyquinoline-4-carboxamide | Benzyl group substitution | Antiviral properties |
| 6-Benzyloxyquinoline-4-carboxylic acid | Hydroxylated quinoline | Anticancer activity |
| 2-Hydroxyquinoline derivatives | Varying substituents on quinoline | Diverse biological activities |
This table illustrates how slight variations in structure can lead to differences in biological activity, underscoring the importance of molecular design in drug development.
Case Studies
- Antiviral Screening : In a study targeting HCV, various derivatives were synthesized and screened for their ability to inhibit viral replication. The most effective compounds showed significant reductions in viral load in treated cells compared to controls .
- Anticancer Efficacy : A series of quinolone derivatives were tested against human cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For instance, compounds with higher lipophilicity demonstrated improved activity against colorectal cancer cells .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide, and what challenges are commonly encountered?
- Methodological Answer :
- Step 1 : Alkylation of 4-hydroxyphenyl derivatives (e.g., paracetamol analogs) with benzyl halides under basic conditions (e.g., ethanolic KOH, 60–80°C) introduces the benzyloxy group .
- Step 2 : Coupling the quinoline-4-carboxylic acid moiety with the benzyloxy-phenylamine via Pd-catalyzed cross-electrophile coupling (e.g., using Pd(0) catalysts and ligands like XPhos) .
- Challenges : Competing side reactions (e.g., over-alkylation) and regioselectivity issues. Mitigate by optimizing reaction time, temperature, and catalyst loading .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry (e.g., benzyloxy substitution pattern) and quinoline backbone integrity .
- LC-MS : Verify molecular ion peaks (e.g., m/z ~388 for the parent ion) and detect impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing interactions .
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer :
- Storage : Airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carboxamide group .
- Handling : Use desiccants (e.g., silica gel) in storage vials. Avoid prolonged exposure to light, which may degrade the quinoline core .
Advanced Research Questions
Q. What mechanistic insights inform the optimization of Pd-catalyzed coupling steps in synthesis?
- Methodological Answer :
- Catalyst System : Pd(0)/XPhos facilitates oxidative addition with aryl halides. Mediators generated via C(sp3)–H activation improve coupling efficiency by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products. Balance with toluene for selectivity .
- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., transmetallation) .
Q. How can researchers design robust assays to evaluate biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Design :
- Use fluorescence-based enzymatic assays (e.g., NADH depletion for oxidoreductases) with varying inhibitor concentrations .
- Include positive controls (e.g., known quinoline-based inhibitors) and validate with IC50 calculations via nonlinear regression .
- Data Validation : Replicate assays in triplicate, account for solvent effects (e.g., DMSO tolerance <1%), and use orthogonal methods (e.g., SPR for binding affinity) .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the 2-hydroxyquinoline group .
- QSAR Modeling : Train models on substituent effects (e.g., benzyloxy vs. methoxy groups) using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Source Investigation : Compare assay conditions (e.g., pH, temperature) and cell lines used. For example, variations in IC50 may stem from differences in membrane permeability .
- Structural Verification : Re-analyze compound purity (HPLC) and confirm stereochemistry (ECD/VCD spectroscopy) to rule out batch-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
